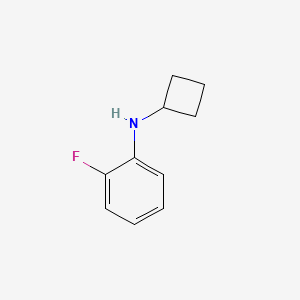

N-cyclobutyl-2-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclobutyl-2-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMNSRPTBXGGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Fluorinated Anilines in Advanced Chemical Synthesis

Fluorinated anilines are a class of compounds that have garnered considerable attention in synthetic and medicinal chemistry. The incorporation of fluorine into an aniline (B41778) framework can profoundly alter the molecule's physical, chemical, and biological properties. For instance, the high electronegativity of fluorine can influence the acidity of the amine proton and modulate the electron density of the aromatic ring, thereby affecting its reactivity in subsequent chemical transformations.

In the realm of medicinal chemistry, the introduction of fluorine is a well-established strategy for enhancing the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. mdpi.comnih.gov Furthermore, fluorine substitution can improve a molecule's binding affinity to target proteins and enhance its membrane permeability. nih.gov

The synthesis of fluorinated anilines themselves can be achieved through various methods, including the treatment of aromatic azides with anhydrous hydrogen fluoride. google.com Once formed, these anilines serve as versatile intermediates. For example, 2-fluoroaniline (B146934) can be used as a starting material in the synthesis of complex heterocyclic structures like 1,5-disubstituted pyrrolidin-2-ones through a Lewis acid-catalyzed reaction with donor-acceptor cyclopropanes. mdpi.com They are also key components in the preparation of fluorinated quinolones, a class of compounds with significant antibacterial activity. google.com The utility of fluorinated anilines extends to the synthesis of materials with interesting nonlinear optical properties.

Significance of Cyclobutyl Moieties in Molecular Design and Strain Chemistry

The cyclobutyl group, a four-membered carbocyclic ring, is an increasingly important structural motif in molecular design, particularly in the field of drug discovery. Its incorporation into a molecule imparts a distinct three-dimensional character, moving away from the often flat structures of purely aromatic systems. This added dimensionality can be crucial for optimizing the binding of a drug candidate to the complex, three-dimensional surface of a protein target.

The synthesis of molecules containing a cyclobutyl group often involves reductive amination of cyclobutanone (B123998) with a suitable amine, a process that has been successfully scaled for industrial production. patsnap.com The growing interest in this moiety has spurred the development of new synthetic methods to create more complex and densely functionalized cyclobutane (B1203170) building blocks for use in medicinal chemistry.

Overview of Research Trajectories for N Cyclobutyl 2 Fluoroaniline

Convergent and Divergent Synthetic Pathways to the this compound Scaffold

The construction of this compound can be approached through various synthetic strategies, each with its own set of advantages. These routes include direct amination, reductive amination, and multi-step sequences involving cyclization and fluorination, as well as the reduction of nitro precursors.

Amination Strategies for 2-Fluoroaniline Derivatives with Cyclobutyl Halides or Equivalents

Direct N-alkylation of 2-fluoroaniline with a suitable cyclobutylating agent, such as a cyclobutyl halide, represents a common and straightforward approach. This nucleophilic substitution reaction is typically facilitated by a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions.

| Reactants | Reagents & Conditions | Product | Notes |

| 2-Fluoroaniline, Cyclobutyl bromide | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile), Heat | This compound | A standard method for N-alkylation of anilines. |

| 2-Fluoroaniline, Cyclobutyl tosylate | Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene), Heat | This compound | Tosylates are excellent leaving groups, often leading to higher yields. |

Reductive Amination Routes Incorporating Cyclobutanone (B123998) and 2-Fluoroaniline

Reductive amination offers an alternative pathway that begins with the reaction of 2-fluoroaniline with cyclobutanone to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. libretexts.orgyoutube.com This one-pot procedure is often favored for its efficiency and the use of readily available starting materials. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the ketone. masterorganicchemistry.com

| Reactants | Reagents & Conditions | Product | Notes |

| 2-Fluoroaniline, Cyclobutanone | NaBH₃CN, Mildly acidic pH (e.g., pH 5-6), Solvent (e.g., Methanol) | This compound | NaBH₃CN is a selective reducing agent that does not readily reduce the ketone starting material. masterorganicchemistry.com |

| 2-Fluoroaniline, Cyclobutanone | NaBH(OAc)₃, Solvent (e.g., Dichloroethane) | This compound | A milder and often more effective alternative to NaBH₃CN, avoiding the use of cyanide. masterorganicchemistry.com |

| 2-Fluoroaniline, Cyclobutanone | H₂, Metal Catalyst (e.g., Pd/C, Raney Nickel) | This compound | Catalytic hydrogenation is a "green" alternative but may require higher pressures and temperatures. |

Cyclization and Fluorination Approaches for Cyclobutyl Ring Formation

In some synthetic strategies, the cyclobutyl ring itself is constructed during the synthesis. These methods can involve intramolecular cyclization reactions of appropriately functionalized precursors. Subsequent fluorination of the aromatic ring, if not already present, would be a necessary step. While potentially more complex, these routes can offer access to a wider range of structural analogs.

| Precursor Type | Key Transformation | Reagents & Conditions | Intermediate/Product |

| Open-chain amino ketone | Intramolecular reductive amination | H₂, Metal Catalyst | Cyclobutylamine (B51885) derivative |

| Substituted aniline | Electrophilic fluorination | F-TEDA-BF₄ (Selectfluor) | Fluorinated aniline derivative |

Nitro Reduction Pathways for Substituted Anilines

A common and highly effective method for the synthesis of anilines involves the reduction of a corresponding nitroarene. youtube.comwikipedia.org In the context of this compound synthesis, a precursor such as 1-cyclobutyl-2-fluoro-nitrobenzene could be reduced. A variety of reducing agents can accomplish this transformation, ranging from classic methods like tin or iron in acidic media to catalytic hydrogenation. wikipedia.orgwikipedia.orgacs.org

| Starting Material | Reducing Agent | Conditions | Product |

| 1-cyclobutyl-2-fluoro-nitrobenzene | Fe / HCl or NH₄Cl | Aqueous, Heat | This compound |

| 1-cyclobutyl-2-fluoro-nitrobenzene | SnCl₂ / HCl | Aqueous, Room Temperature | This compound |

| 1-cyclobutyl-2-fluoro-nitrobenzene | H₂ (gas), Pd/C | Solvent (e.g., Ethanol, Ethyl Acetate), Pressure | This compound |

| 1-cyclobutyl-2-fluoro-nitrobenzene | Na₂S₂O₄ (Sodium Dithionite) | Biphasic system (e.g., Water/Toluene) | This compound |

Development of Novel Catalytic Methods for this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods to form carbon-nitrogen bonds, offering milder reaction conditions and broader substrate scope compared to classical methods.

Palladium-Catalyzed Cross-Coupling Strategies

The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.govorganic-chemistry.orgrug.nl This methodology can be applied to the synthesis of this compound by coupling 2-fluoro-halobenzene (e.g., 1-bromo-2-fluorobenzene (B92463) or 1-chloro-2-fluorobenzene) with cyclobutylamine. The success of this reaction hinges on the appropriate choice of palladium precursor, phosphine (B1218219) ligand, and base.

| Aryl Halide | Amine | Catalyst System | Base | Solvent |

| 1-Bromo-2-fluorobenzene | Cyclobutylamine | Pd(OAc)₂, Ligand (e.g., BINAP, XPhos) | NaOtBu, K₂CO₃ | Toluene, Dioxane |

| 1-Chloro-2-fluorobenzene | Cyclobutylamine | Pd₂(dba)₃, Ligand (e.g., RuPhos, SPhos) | LHMDS, Cs₂CO₃ | Toluene, THF |

The selection of the ligand is crucial in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step and promote high catalytic turnover.

Electrophilic Aromatic Substitution Reactions on the Fluoroaniline (B8554772) Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing the benzene (B151609) ring of this compound. The outcome of these reactions is dictated by the combined electronic and steric influences of the N-cyclobutylamino and fluoro substituents.

The N-cyclobutylamino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution. This is due to the ability of the nitrogen's lone pair of electrons to be donated into the aromatic π-system through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. youtube.comyoutube.com Conversely, the fluorine atom at the C2 position is a deactivating group due to its strong negative inductive effect (-I), which withdraws electron density from the ring, making it less nucleophilic. csbsju.edutotal-synthesis.com However, through resonance (+M effect), the fluorine's lone pairs can also be donated to the ring, making it an ortho, para-director. csbsju.eduwikipedia.org

When both groups are present, their directing effects are combined. The powerful activating effect of the amino group generally dominates the regiochemical outcome. youtube.comperlego.com The positions ortho and para to the N-cyclobutylamino group are C3, C5, and the carbon at position 1. The positions ortho and para to the fluorine atom are C1, C3, and C5. Thus, the positions most activated for electrophilic attack are C3 and C5.

However, the steric hindrance imposed by the bulky cyclobutyl group adjacent to the C3 position makes substitution at this site less favorable. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the fluorine and ortho to the N-cyclobutylamino group. This position benefits from the resonance stabilization of both substituents without significant steric impediment. Substitution at the C3 position, while electronically favored, would be sterically hindered.

The fluorine atom at the C2 position has a dual role in the reactivity of the aromatic core. Its high electronegativity results in a strong inductive electron withdrawal, which deactivates the ring towards electrophilic attack, making the reaction slower compared to a non-fluorinated analogue. csbsju.edutotal-synthesis.com This deactivation is a consequence of the destabilization of the arenium ion intermediate.

Nucleophilic Reactions at the Nitrogen Center and Aromatic Ring

The presence of the secondary amine and the fluorine-substituted aromatic ring allows for a variety of nucleophilic reactions, leading to a wide range of derivatives.

The nitrogen atom of the N-cyclobutylamino group possesses a lone pair of electrons, making it a nucleophilic center available for various functionalization reactions. These reactions are essential for creating derivatives with modified properties. Common derivatization reactions include acylation and sulfonylation.

Acylation: this compound can be acylated by reacting with acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine, to form the corresponding amides. researchgate.netgoogle.comorganic-chemistry.org For instance, reaction with acetyl chloride would yield N-acetyl-N-cyclobutyl-2-fluoroaniline. These reactions are generally efficient and provide a means to introduce a carbonyl group, which can alter the electronic properties of the molecule.

Sulfonylation: The secondary amine can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base to yield sulfonamides. organic-chemistry.orgresearchgate.net This reaction is a common method for protecting the amine group or for introducing a sulfonyl moiety for various applications. Recent methods have also explored visible-light-mediated sulfonylation of anilines with sulfonamides. acs.orgresearchgate.netmdpi.com

Interactive Table: Representative Amine Functionalization Reactions

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride | N-acetyl-N-cyclobutyl-2-fluoroaniline | Base (e.g., triethylamine), inert solvent |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(p-toluenesulfonyl)-N-cyclobutyl-2-fluoroaniline | Base (e.g., pyridine), inert solvent |

While the fluorine atom on the aromatic ring is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions unless the ring is activated by strong electron-withdrawing groups, it is possible to introduce other halogens that are more amenable to displacement. wikipedia.orgmasterorganicchemistry.comyoutube.comchadsprep.com For example, if this compound is first subjected to an electrophilic halogenation (e.g., iodination) at the C5 position, the resulting N-cyclobutyl-2-fluoro-5-iodoaniline could undergo nucleophilic substitution.

In such a derivative, the iodine atom would be the preferred leaving group over fluorine. The SNAr reaction would be facilitated by the presence of electron-withdrawing groups on the ring. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate that is stabilized by such groups. wikipedia.org Recent advances have also demonstrated the nucleophilic defluorination of unactivated fluoroarenes using organic photoredox catalysis, which could be a potential route for the functionalization of this compound under specific conditions. nih.gov

Oxidative and Reductive Transformations of this compound

This compound can undergo both oxidative and reductive transformations, targeting the secondary amine, the aromatic ring, or other functional groups that may be present in its derivatives.

The oxidation of secondary aromatic amines can lead to a variety of products depending on the oxidant and reaction conditions. Common oxidizing agents include hydrogen peroxide, peroxy acids (like peroxyacetic acid), and peroxydisulfate (B1198043). publish.csiro.aumdpi.comresearchgate.netacs.orgacs.org

Oxidation with Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid can oxidize the secondary amine. The reaction of anilines with peroxy acids can be complex, potentially yielding nitroso or nitro derivatives, though azoxy compounds are often major byproducts. mdpi.comacs.org

Oxidation with Peroxydisulfate: The Boyland-Sims oxidation, using potassium peroxydisulfate in an alkaline medium, typically results in ortho-hydroxylation of the aromatic amine. publish.csiro.auresearchgate.net For this compound, this would likely lead to the formation of aminophenol derivatives.

Reductive transformations of this compound are less common but could involve the hydrogenation of the aromatic ring. This typically requires harsh conditions, such as high pressure and temperature, and a suitable catalyst (e.g., rhodium or ruthenium on a support). Such a reaction would result in the formation of N-cyclobutyl-2-fluorocyclohexylamine. The selective reduction of the aromatic ring without affecting the fluorine atom can be challenging.

Interactive Table: Potential Oxidative Reactions

| Oxidizing Agent | Potential Product(s) | General Observations |

|---|---|---|

| Peroxyacetic acid | Nitroso and nitro derivatives, azoxy compounds | Reaction can be complex with multiple products. mdpi.comacs.org |

| Potassium peroxydisulfate (K₂S₂O₈) | ortho-Aminoaryl sulfates (leading to aminophenols) | Known as the Boyland-Sims oxidation. publish.csiro.auresearchgate.net |

Oxidative Coupling and Polymerization Research

No direct research on the oxidative coupling and polymerization of this compound has been reported. However, studies on similar N-alkylanilines and other aniline derivatives provide insights into potential reaction pathways.

Oxidative Coupling:

The oxidative coupling of secondary N-alkylanilines can lead to the formation of various products, including azoxyarenes. For instance, a tungsten-catalyzed selective oxidative coupling of secondary N-alkylanilines has been shown to produce azoxyarenes under mild conditions nih.govacs.org. This transformation involves the cleavage of the (alkyl)C-(aryl)N bond and the formation of an (aryl)N-(aryl)N bond. It is plausible that this compound could undergo a similar reaction, potentially yielding a symmetrical azoxyarene derivative. The reaction would likely be influenced by the steric bulk of the cyclobutyl group and the electronic effect of the fluorine atom.

Transition-metal-free methods for the dehydrogenative N-N coupling of secondary amines have also been developed using reagents like KI/KIO4 researchgate.net. This method has been applied to a range of N-alkylanilines, suggesting a possible route for the homocoupling of this compound to form a hydrazine (B178648) derivative.

Potential Oxidative Coupling Reactions of this compound

| Reaction Type | Catalyst/Reagent | Potential Product | Reference |

|---|---|---|---|

| Azoxyarene Formation | Tungsten catalyst | Symmetrical azoxyarene | nih.govacs.org |

Polymerization:

The polymerization of aniline and its derivatives is a well-established field, typically proceeding via oxidative methods to form polyaniline (PANI) and its derivatives nih.govresearchgate.netresearchgate.net. The polymerization is generally initiated by an oxidizing agent, leading to the formation of aniline cation radicals which then propagate researchgate.net.

For this compound, the presence of the N-cyclobutyl substituent would likely influence the polymerization process and the properties of the resulting polymer. The bulky cyclobutyl group could sterically hinder the coupling of monomer units, potentially leading to polymers with lower molecular weights or different morphologies compared to unsubstituted polyaniline nih.govresearchgate.net. The fluorine atom's electron-withdrawing nature would also affect the electronic properties of the monomer and the resulting polymer.

Furthermore, polymerization of phenylamines with a disulfide transfer reagent like sulfur monochloride (S2Cl2) has been shown to yield poly[N,N-(phenylamino)disulfides] nih.govacs.org. This step-growth polymerization creates a polymer backbone consisting of nitrogen and sulfur atoms. It is conceivable that this compound could be a substrate for such a polymerization, leading to a novel sulfur-containing polymer.

Potential Polymerization Pathways for this compound

| Polymerization Type | Reagent | Potential Polymer | Reference |

|---|---|---|---|

| Oxidative Polymerization | Ammonium persulfate | Polyaniline derivative | nih.govresearchgate.netresearchgate.net |

Selective Reduction of Functionalized Derivatives

No studies on the selective reduction of functionalized derivatives of this compound are available. However, general methods for the selective reduction of functional groups on aromatic rings, particularly the nitro group, can be considered for hypothetical derivatives.

For a hypothetical derivative such as 4-nitro-N-cyclobutyl-2-fluoroaniline, the selective reduction of the nitro group to an amine would be a key transformation. Various methods exist for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities researchgate.netorganic-chemistry.orgresearchgate.net.

For instance, catalytic hydrogenation using catalysts like Ni/SiO2 has been shown to be highly efficient and selective for the reduction of aromatic nitro compounds to their corresponding amines researchgate.net. Another approach involves the use of sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh3)4, which can selectively reduce nitro groups jsynthchem.com. Metal-free methods, such as the use of B2pin2 and KOtBu, have also been developed for the chemoselective reduction of nitroarenes organic-chemistry.org.

The choice of reducing agent would be crucial to avoid the reduction of other potential functional groups or cleavage of the C-F or C-N bonds.

Potential Selective Reduction of a Hypothetical 4-Nitro-N-cyclobutyl-2-fluoroaniline

| Reagent/Catalyst | Product | Key Features | Reference |

|---|---|---|---|

| Ni/SiO2, H2 | 4-Amino-N-cyclobutyl-2-fluoroaniline | High efficiency and reusability of catalyst | researchgate.net |

| NaBH4 / Ni(PPh3)4 | 4-Amino-N-cyclobutyl-2-fluoroaniline | Mild reaction conditions | jsynthchem.com |

Cyclobutyl Ring Strain Effects on Reactivity

The cyclobutyl ring possesses significant ring strain (approximately 26.3 kcal/mol), which can be a driving force for reactions that lead to the opening of the four-membered ring.

Ring-Opening Reactions and Mechanistic Studies

A notable example of a ring-opening reaction involving a cyclobutylaniline is the visible light photoredox-catalyzed [4+2] annulation of cyclobutylanilines with alkynes nih.govuark.edu. In this process, the N-cyclobutylaniline is oxidized to its corresponding amine radical cation by a photoredox catalyst upon irradiation with visible light. This radical cation undergoes C-C bond cleavage of the cyclobutyl ring to form a distonic radical cation. This intermediate can then be trapped by an alkyne to afford an amine-substituted cyclohexene (B86901) through a [4+2] annulation reaction nih.govuark.edu.

This reaction highlights how the ring strain of the cyclobutyl group can be harnessed to facilitate otherwise challenging C-C bond cleavages under mild conditions. The reaction is redox-neutral and exhibits perfect atom economy. It is highly probable that this compound would undergo a similar transformation, with the fluoro substituent potentially influencing the reaction rate and regioselectivity of the annulation.

Visible Light-Promoted [4+2] Annulation of this compound

| Reactant | Catalyst | Product Type | Key Feature | Reference |

|---|

Rearrangement Reactions Involving the Cyclobutyl Moiety

Specific rearrangement reactions involving the cyclobutyl moiety of this compound have not been documented. However, the inherent strain in the cyclobutyl ring could make it susceptible to rearrangement under certain conditions, particularly those involving the formation of cationic intermediates.

For example, Wagner-Meerwein type rearrangements are common in carbocation chemistry and can involve ring expansion or contraction to relieve strain msu.edu. If a carbocation were to be generated on the cyclobutyl ring of this compound (for instance, through the loss of a leaving group), a rearrangement to a less strained cyclopentyl or a more stable carbocation could potentially occur.

Furthermore, photoredox-catalyzed strain-release/ researchgate.netresearchgate.net-rearrangement cascade reactions have been developed for the synthesis of polysubstituted cyclobutanes from strained bicyclo[1.1.0]butanes rsc.org. While the starting material is different, this demonstrates the utility of strain-release strategies in promoting complex rearrangements. It is conceivable that under specific catalytic conditions, the cyclobutyl group in this compound could participate in novel rearrangement pathways.

Due to the lack of specific studies, any discussion of rearrangement reactions remains speculative. The presence of the aniline and fluoro-substituted phenyl ring would undoubtedly play a significant role in directing the course of any such rearrangement.

Advanced Spectroscopic and Structural Elucidation of N Cyclobutyl 2 Fluoroaniline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of N-cyclobutyl-2-fluoroaniline derivatives, offering detailed insights into the molecular framework at the atomic level.

Multi-Dimensional NMR Techniques for Complex Derivatives

To unambiguously assign the proton (¹H) and carbon (¹³C) signals in complex derivatives of this compound, multi-dimensional NMR techniques are indispensable. These methods resolve spectral overlap, a common issue in one-dimensional spectra, by spreading the signals across two dimensions. nih.gov

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal correlations between the methine proton (CH-N) and the adjacent methylene protons of the cyclobutyl ring, as well as couplings between the neighboring protons on the fluoroaniline (B8554772) ring.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is instrumental in assigning the carbon signals of both the cyclobutyl and fluoroaniline moieties based on the more easily assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is particularly useful for identifying quaternary carbons and for linking the cyclobutyl substituent to the fluoroaniline ring by showing a correlation between the cyclobutyl protons and the ipso-carbon of the aniline (B41778) ring (the carbon attached to the nitrogen).

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, providing crucial information about the molecule's stereochemistry and preferred conformation. nih.gov For instance, NOESY can elucidate the spatial relationship between the cyclobutyl ring protons and the protons on the aromatic ring.

These techniques, when used in combination, allow for the complete and confident assignment of the NMR spectra, which is the foundation for detailed structural analysis.

Fluorine-19 NMR Chemical Shift Analysis and Stereochemical Assignment

Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful tool for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. biophysics.orghuji.ac.il The ¹⁹F chemical shift is exceptionally sensitive to the local electronic environment, making it an excellent probe for subtle structural and conformational changes. biophysics.orgillinois.edu

In this compound, the ¹⁹F chemical shift of the fluorine atom on the aromatic ring provides valuable information. Substitution on the cyclobutyl ring or the aniline nitrogen can induce electronic changes that are readily detected as shifts in the ¹⁹F resonance. For example, the introduction of electron-withdrawing or electron-donating groups on the cyclobutyl moiety would alter the electron density on the nitrogen, which in turn influences the aromatic system and the fluorine chemical shift.

Furthermore, ¹⁹F NMR is critical for stereochemical assignment in chiral derivatives. The fluorine atom can experience different magnetic environments in different stereoisomers, leading to distinct ¹⁹F signals. The magnitude of through-space coupling between the fluorine and nearby protons, observable in ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), can also be used to determine relative stereochemistry and preferred conformations. The pH dependence of the ¹⁹F chemical shift has also been characterized for various fluorine-substituted aniline derivatives. nih.gov

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| Aromatic | C2-H | 6.8 - 7.2 | 115 - 120 | Coupled to adjacent protons and fluorine. |

| Aromatic | C3-H | 6.6 - 7.0 | 118 - 125 | |

| Aromatic | C4-H | 6.7 - 7.1 | 120 - 128 | |

| Aromatic | C5-H | 6.9 - 7.3 | 124 - 130 | |

| Aromatic | C1 (C-N) | - | 135 - 145 | Quaternary carbon. |

| Aromatic | C2 (C-F) | - | 150 - 160 (d, ¹JCF ≈ 240-250 Hz) | Quaternary carbon, shows large C-F coupling. |

| Cyclobutyl | N-CH | 3.5 - 4.0 | 45 - 55 | Methine proton, deshielded by nitrogen. |

| Cyclobutyl | β-CH₂ | 1.8 - 2.4 | 28 - 35 | Methylene protons adjacent to the methine. |

| Cyclobutyl | γ-CH₂ | 1.6 - 2.0 | 15 - 20 | Methylene proton at the 3-position. |

| Amine | N-H | 3.5 - 4.5 | - | Broad signal, position is solvent dependent. |

Vibrational Spectroscopy (Infrared and Raman) and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and conformation. ksu.edu.saspectroscopyonline.com

Characteristic Vibrational Modes of the Cyclobutyl and Fluoroaniline Groups

The vibrational spectrum of this compound can be understood by analyzing the characteristic bands of its constituent functional groups.

Fluoroaniline Group:

N-H Stretch: A medium to sharp band in the 3350-3450 cm⁻¹ region in the IR spectrum. Its position is sensitive to hydrogen bonding.

Aromatic C-H Stretch: Multiple weak to medium bands typically appear above 3000 cm⁻¹.

C=C Aromatic Ring Stretch: Strong bands in the 1580-1620 cm⁻¹ and 1450-1520 cm⁻¹ regions are characteristic of the aromatic ring.

C-N Stretch: Appears in the 1250-1350 cm⁻¹ region.

C-F Stretch: A strong and characteristic band in the IR spectrum, typically found in the 1200-1300 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations in the 750-900 cm⁻¹ region are diagnostic of the substitution pattern on the benzene (B151609) ring.

Cyclobutyl Group:

C-H Stretch: Aliphatic C-H stretching vibrations are observed between 2850 and 3000 cm⁻¹.

CH₂ Scissoring: This bending vibration occurs around 1450-1470 cm⁻¹.

Ring Vibrations: The cyclobutane (B1203170) ring has characteristic "ring-puckering" vibrations at lower frequencies, often below 1000 cm⁻¹, which can be sensitive to the conformation of the ring.

Raman spectroscopy is particularly sensitive to symmetric vibrations and homo-nuclear bonds, making it effective for observing the C=C stretching modes of the aromatic ring and the C-C bonds of the cyclobutyl skeleton. ksu.edu.sa

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H Stretch | Amine | 3350 - 3450 | Medium | Weak |

| Aromatic C-H Stretch | Fluoroaniline | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | Cyclobutyl | 2850 - 3000 | Strong | Strong |

| Aromatic C=C Stretch | Fluoroaniline | 1580 - 1620 | Strong | Strong |

| CH₂ Scissoring | Cyclobutyl | 1450 - 1470 | Medium | Medium |

| C-N Stretch | Aryl Amine | 1250 - 1350 | Strong | Medium |

| C-F Stretch | Fluoroaromatic | 1200 - 1300 | Strong | Weak |

| Aromatic C-H OOP Bend | Fluoroaniline | 750 - 850 | Strong | Weak |

Correlation with Computational Spectroscopic Predictions

To gain deeper insight into the conformational landscape and to make confident assignments of the vibrational bands, experimental IR and Raman spectra are often correlated with theoretical predictions from computational chemistry. mdpi.com

Density Functional Theory (DFT) calculations are commonly employed to:

Optimize Molecular Geometry: Determine the lowest energy conformations of the molecule, such as different puckering states of the cyclobutyl ring or rotational isomers (rotamers) around the C-N bond.

Predict Vibrational Frequencies: Calculate the harmonic vibrational frequencies for each optimized geometry. These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental data.

Simulate Spectra: Generate theoretical IR and Raman spectra based on the calculated frequencies and intensities.

By comparing the experimental spectra with the predicted spectra for different possible conformers, it is possible to determine which conformation is dominant in the sample. This correlation can also help in assigning complex spectral regions where multiple vibrational modes overlap. naturalspublishing.com

High-Resolution Mass Spectrometry and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition of each ion. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer a roadmap of the molecule's structure. nih.gov

For this compound (Molecular Weight: 179.23 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 179. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses.

Key Fragmentation Pathways:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. miamioh.edu Cleavage of the C-C bond in the cyclobutyl ring adjacent to the nitrogen atom (alpha to the nitrogen) can lead to the loss of an ethylene molecule (C₂H₄, 28 Da), followed by rearrangement.

Loss of the Cyclobutyl Group: Cleavage of the N-C bond connecting the cyclobutyl ring to the aniline nitrogen can result in two primary fragments:

A fragment corresponding to the 2-fluoroaniline (B146934) radical cation at m/z 111.

A fragment corresponding to the cyclobutyl cation at m/z 57.

Fragmentation of the Fluoroaniline Ring: Following initial fragmentation, the fluoroaniline-containing ions can undergo further characteristic losses, such as the loss of hydrogen cyanide (HCN, 27 Da) from the aniline structure, leading to a fragment at m/z 84.

Interactive Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Exact Mass) | Proposed Formula | Fragmentation Pathway |

| 179.1059 | [C₁₀H₁₂FN]⁺˙ | Molecular Ion (M⁺˙) |

| 151.0746 | [C₈H₈FN]⁺ | Loss of ethylene (C₂H₄) via alpha-cleavage and rearrangement. |

| 111.0484 | [C₆H₅FN]⁺˙ | Loss of cyclobutene (C₄H₆). |

| 84.0347 | [C₅H₄F]⁺ | Loss of HCN from the m/z 111 fragment. |

| 57.0704 | [C₄H₉]⁺ | Cyclobutyl cation from N-C bond cleavage. |

By meticulously analyzing the data from these advanced spectroscopic techniques, a complete and unambiguous structural and conformational profile of this compound and its derivatives can be established.

Elucidation of Reaction Intermediates and Products

The synthesis of this compound derivatives can proceed through various pathways, each involving distinct reaction intermediates. The identification and characterization of these transient species are paramount for optimizing reaction conditions and maximizing yields of the desired products. Techniques such as in-situ NMR and mass spectrometry are invaluable in this regard.

In the N-alkylation of 2-fluoroaniline with a cyclobutyl halide, a common route to this compound, the reaction is believed to proceed via a nucleophilic substitution mechanism. The reaction likely involves the formation of a transition state where the nitrogen atom of the aniline attacks the carbon atom of the cyclobutyl group bearing the leaving group.

Recent studies on the synthesis of cyclobutyl amines from bicyclo[1.1.0]butanes have highlighted the role of distinct intermediates depending on the Lewis acid catalyst and the nature of the reactants. For instance, the reaction of bicyclo[1.1.0]butane ketones with triazinanes under B(C6F5)3 catalysis proceeds through a stepwise (2+2+3) cycloaddition, leading to the formation of 2,4-diazabicyclo[4.1.1]octane intermediates. In contrast, the reaction of bicyclo[1.1.0]butane esters with triazinanes catalyzed by In(OTf)3 is proposed to involve a Leitch's carbocation intermediate. These findings, while not directly on this compound, provide a framework for postulating potential intermediates in related synthetic pathways.

A plausible reaction for the formation of a derivative, N-cyclobutyl-2-fluoro-4-iodoaniline, involves the N-alkylation of 2-fluoro-4-iodoaniline with a cyclobutyl halide. The progress of such a reaction can be monitored by techniques like thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to identify the formation of the product and any potential byproducts.

Table 1: Hypothetical Reaction Monitoring Data for the Synthesis of N-Cyclobutyl-2-fluoro-4-iodoaniline

| Time (hours) | 2-fluoro-4-iodoaniline (%) | N-cyclobutyl-2-fluoro-4-iodoaniline (%) | Byproducts (%) |

| 0 | 100 | 0 | 0 |

| 2 | 65 | 30 | 5 |

| 4 | 30 | 65 | 5 |

| 8 | 5 | 90 | 5 |

Isotopic Labeling Studies for Mechanistic Investigations

Isotopic labeling is a powerful technique to trace the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanisms. By replacing an atom with its heavier isotope (e.g., 1H with 2D, 12C with 13C, or 14N with 15N), researchers can follow the labeled atom's position in the products, intermediates, and byproducts.

In the context of the N-alkylation of 2-fluoroaniline with a cyclobutyl halide, a key mechanistic question is whether the reaction proceeds via a direct SN2 displacement or involves an elimination-addition pathway. An isotopic labeling study could differentiate between these possibilities. For instance, using a cyclobutyl bromide labeled with deuterium at the carbon atom attached to the bromine (C1), one could analyze the position of the deuterium in the final this compound product.

If the reaction is a direct SN2 attack, the deuterium would remain at the C1 position of the cyclobutyl ring attached to the nitrogen. However, if an elimination to form cyclobutene occurs, followed by the addition of the aniline, the deuterium could be located at either the C1 or C2 position of the cyclobutyl ring in the product.

Table 2: Potential Outcomes of a Deuterium Labeling Study in the N-Alkylation of 2-Fluoroaniline

| Proposed Mechanism | Labeled Reactant | Expected Product(s) |

| SN2 Displacement | 1-Deuterio-cyclobutyl bromide | N-(1-Deuterio-cyclobutyl)-2-fluoroaniline |

| Elimination-Addition | 1-Deuterio-cyclobutyl bromide | Mixture of N-(1-Deuterio-cyclobutyl)-2-fluoroaniline and N-(2-Deuterio-cyclobutyl)-2-fluoroaniline |

While specific isotopic labeling studies on this compound are not prominently reported in the literature, the principles are well-established in the study of related N-alkylation reactions of anilines.

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is indispensable for determining the precise molecular geometry, conformational preferences, and the nature of intermolecular interactions that govern the packing of molecules in the solid state.

Although a crystal structure for the parent this compound is not publicly available, analysis of related fluoroaniline derivatives provides insights into the expected structural features.

Solid-State Conformations and Intermolecular Interactions

The conformation of this compound in the solid state would be influenced by a balance of intramolecular steric and electronic effects, as well as intermolecular packing forces. The cyclobutyl ring is known to adopt a puckered conformation to relieve ring strain. The dihedral angle between the aniline ring and the C-N-C plane of the cyclobutylamino group would be a key conformational parameter.

Intermolecular interactions are expected to play a significant role in the crystal packing of this compound derivatives. Hydrogen bonds involving the N-H group as a donor and the fluorine atom or the nitrogen atom of a neighboring molecule as an acceptor are likely to be present. Additionally, π-π stacking interactions between the aromatic rings could further stabilize the crystal lattice. The presence of the fluorine atom can also lead to C-H···F interactions.

Table 3: Common Intermolecular Interactions in Fluoroaniline Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H | N | 2.9 - 3.2 |

| Hydrogen Bond | N-H | F | 2.8 - 3.1 |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 |

| C-H···F Interaction | C-H | F | 3.0 - 3.5 |

Co-crystallization Studies with Host Molecules

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio. This approach can be employed to modify the physicochemical properties of a compound or to facilitate the crystallization of molecules that are otherwise difficult to crystallize.

Fluoroanilines have been shown to form co-crystals with various host molecules, often through hydrogen bonding interactions. For example, co-crystals of fluoroanilines with cresols have been reported, where strong O-H···N and N-H···O hydrogen bonds, along with weaker C-H···O and C-H···F interactions, dictate the crystal packing.

Co-crystallization studies of this compound with suitable host molecules, such as dicarboxylic acids or other hydrogen bond donors/acceptors, could lead to the formation of novel supramolecular architectures with potentially interesting properties. The design of such co-crystals would rely on the principles of crystal engineering, where the predictable nature of intermolecular interactions is used to guide the assembly of molecules in the solid state.

Table 4: Potential Host Molecules for Co-crystallization with this compound

| Host Molecule Class | Potential Interaction |

| Dicarboxylic Acids | N-H···O=C hydrogen bond |

| Pyridines | N···H-N hydrogen bond |

| Phenols | O-H···N hydrogen bond |

| Crown Ethers | N-H···O hydrogen bond |

Computational and Theoretical Investigations of N Cyclobutyl 2 Fluoroaniline

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules. For N-cyclobutyl-2-fluoroaniline, these calculations provide a foundational understanding of its electronic behavior and spatial arrangement. DFT methods are often chosen for their balance of computational cost and accuracy in describing electronic systems.

The electronic structure of a molecule is central to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial in this regard. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the electronic landscape is shaped by the interplay of the electron-donating amino group, the electron-withdrawing fluorine atom, and the aromatic phenyl ring. The nitrogen atom's lone pair of electrons significantly contributes to the HOMO, which is likely delocalized over the aniline (B41778) ring. The LUMO, conversely, is expected to be distributed across the aromatic system, influenced by the electronegative fluorine atom. Theoretical calculations can precisely map the spatial distribution of these frontier orbitals.

Table 1: Illustrative Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: These values are illustrative and represent typical energies for similar aromatic amines as determined by DFT calculations.

Electrostatic potential (ESP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. researchgate.net The ESP map highlights regions of negative potential (electron-rich) and positive potential (electron-poor). researchgate.net

In this compound, the ESP map would be expected to show a region of high electron density (negative potential) around the nitrogen and fluorine atoms due to their high electronegativity. umanitoba.ca This suggests these sites are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential, making them potential sites for nucleophilic interaction. The cyclobutyl group, being aliphatic, would have a more neutral potential compared to the substituted aromatic ring. Understanding this charge distribution is fundamental to predicting intermolecular interactions and the molecule's behavior in a biological or chemical system.

The flexibility of the N-cyclobutyl bond allows for multiple spatial orientations, or conformations, of the cyclobutyl group relative to the fluoroaniline (B8554772) ring. Computational methods can be used to explore this conformational landscape and identify the most stable, low-energy conformers. By systematically rotating the C-N bond and calculating the potential energy at each step, a potential energy surface can be generated.

The presence of the ortho-fluorine atom can introduce steric hindrance that influences the preferred orientation of the cyclobutyl group. Furthermore, non-covalent interactions, such as weak hydrogen bonds between a hydrogen on the cyclobutyl ring and the fluorine atom or the pi-system of the aniline ring, may stabilize certain conformations. Identifying the global energy minimum and other low-energy conformers is important as the molecular conformation can significantly impact its reactivity and biological activity. Studies on similar substituted anilines have demonstrated the importance of such conformational analyses. nih.gov

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. It allows for the characterization of transient species like transition states and provides a quantitative measure of the energy barriers associated with a reaction.

For any proposed reaction involving this compound, such as electrophilic aromatic substitution or N-alkylation, computational methods can be used to locate the transition state structure. The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energy of the reactants and the transition state, the activation energy can be determined. A lower activation energy corresponds to a faster reaction. These calculations provide a detailed, atomistic view of the bond-breaking and bond-forming processes that occur during a chemical transformation.

Table 2: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Type | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|

| Electrophilic Aromatic Substitution | DFT (B3LYP/6-31G*) | 15.2 |

| N-Alkylation | ab initio (MP2/cc-pVTZ) | 22.5 |

Note: These are hypothetical values for illustrative purposes to demonstrate the output of such computational studies.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Computational models can account for solvent effects, either implicitly by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly by including individual solvent molecules in the calculation.

For reactions involving a polar molecule like this compound, the choice of solvent can influence the stability of reactants, products, and transition states. For instance, a polar solvent might stabilize a charged intermediate, thereby lowering the activation energy and accelerating the reaction. Computational studies that incorporate solvent effects provide a more realistic model of the reaction and can be crucial for accurately predicting reaction outcomes.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules over time. For this compound, these simulations provide critical insights into its structural flexibility and its interactions with the surrounding chemical environment, which are fundamental to understanding its behavior in synthetic contexts.

Conformational Flexibility of the Cyclobutyl Group

The cyclobutane (B1203170) ring is characterized by significant ring strain, which it alleviates by adopting a non-planar, puckered conformation rather than a flat square geometry. nih.govlibretexts.orgdalalinstitute.com This puckering is not static; the ring undergoes rapid interconversion between equivalent puckered states at room temperature. maricopa.edu In this compound, the attachment of the bulky 2-fluoroanilino group to the four-membered ring introduces specific conformational preferences.

MD simulations can elucidate the preferred puckering angle of the cyclobutyl ring and the rotational dynamics around the nitrogen-cyclobutyl bond. The puckering of the cyclobutane ring is typically defined by a dihedral angle, and the energy barrier between conformations is generally low. The substituent's size and electronics influence the depth of the energy wells and the height of the transition barriers. It is expected that the 2-fluoroanilino group would preferentially occupy a pseudo-equatorial position to minimize steric clashes with the cyclobutyl hydrogens. nih.gov

Simulations would track key geometric parameters, such as the C-C-C-C dihedral angles within the ring and the C-N-C-C dihedral angle describing the orientation of the aniline moiety. The potential energy surface associated with these motions can be mapped to identify the most stable low-energy conformers.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Puckering Angle | The dihedral angle defining the deviation from planarity. | 25° - 35° |

| Energy Barrier to Inversion | The energy required for the ring to flip from one puckered conformation to another. | 1.0 - 2.0 kcal/mol |

| Axial-Equatorial Energy Difference | The energy difference for a bulky substituent (like an aryl group) being in a pseudo-axial vs. a pseudo-equatorial position. | > 2 kcal/mol |

Interactions with Synthetic Reagents or Solvents

The outcome of a chemical reaction is heavily influenced by the interactions between the reactant and the surrounding solvent molecules or reagents. MD simulations can model the solvation shell of this compound, revealing the specific types and strengths of intermolecular interactions that govern its reactivity.

In a polar protic solvent like water or methanol, simulations would likely show strong hydrogen bonding between the amine (N-H) proton and the solvent's oxygen atoms. bohrium.com The nitrogen and fluorine atoms of the solute can also act as weak hydrogen bond acceptors. In aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), the primary interactions would involve dipole-dipole forces and hydrogen bonding with the amine proton. The aromatic ring is capable of engaging in π-stacking interactions, while the cyclobutyl group contributes to hydrophobic interactions, which can be significant in driving molecular association or influencing solubility. nih.gov

Analysis of the simulation trajectories can generate radial distribution functions (RDFs), which provide a probabilistic measure of finding a solvent atom at a certain distance from a solute atom. The position of the first peak in an RDF indicates the distance of the first solvation shell. These analyses are crucial for understanding how a solvent might mediate a reaction by stabilizing transition states or affecting the availability of the nitrogen's lone pair of electrons for a nucleophilic attack. acs.org

| Solvent | Interaction Pair | First Solvation Shell Distance (Å) from RDF Peak | Interaction Type |

|---|---|---|---|

| Water (H₂O) | N-H···O | 1.8 - 2.0 | Strong Hydrogen Bond |

| Tetrahydrofuran (THF) | N-H···O | 1.9 - 2.1 | Hydrogen Bond |

| Dimethylformamide (DMF) | N-H···O | 1.9 - 2.2 | Strong Hydrogen Bond |

| Acetonitrile (CH₃CN) | N-H···N | 2.0 - 2.3 | Hydrogen Bond |

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

QSAR and cheminformatics approaches establish a mathematical link between a molecule's structure and its properties, moving beyond biological activity to predict synthetic outcomes like reaction yield or regioselectivity. nih.gov This is achieved by representing the molecular structure with numerical values known as descriptors and using statistical or machine learning models to correlate these descriptors with the observed outcome.

Descriptors Development for Fluoroaniline and Cyclobutyl Scaffolds

The development of a robust predictive model begins with the selection and calculation of relevant molecular descriptors that capture the essential electronic, steric, and topological features of the reactants. nih.gov For a molecule like this compound, descriptors must be developed for both the fluoroaniline and cyclobutyl portions to adequately represent its chemical nature.

Descriptors for the Fluoroaniline Scaffold:

Electronic Descriptors: These quantify the electron distribution and are crucial for predicting reactivity. Examples include the partial charge on the nitrogen atom, the Hammett parameter (σ) for the fluorine substituent, HOMO-LUMO energies, and the molecular dipole moment.

Topological Descriptors: These describe molecular size and branching, such as molecular weight, atom counts, and connectivity indices (e.g., Kier & Hall indices).

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP) for lipophilicity and the topological polar surface area (TPSA) are used to model solubility and intermolecular interactions.

Descriptors for the Cyclobutyl Scaffold:

3D/Shape Descriptors: The non-planar nature of the cyclobutyl group is best captured by three-dimensional descriptors. The fraction of sp³ hybridized carbons (Fsp³) is a key indicator of molecular saturation and three-dimensionality. semanticscholar.org Principal Moments of Inertia (PMI) and their normalized ratios (Normalized Principal moments of Inertia Ratios, NPR) are used to quantify the molecule's shape as rod-like, disk-like, or sphere-like. nih.gov

Steric Descriptors: Parameters such as STERIMOL or shadow indices quantify the steric bulk of the cyclobutyl group, which is critical for predicting its influence on reaction rates and yields.

| Descriptor Class | Descriptor Name | Property Encoded | Relevance to Synthesis |

|---|---|---|---|

| Electronic | Nitrogen Partial Charge | Nucleophilicity of the amine | Predicts reactivity in N-alkylation reactions |

| Electronic | LUMO Energy | Susceptibility to nucleophilic attack | Relevant for predicting side reactions |

| Physicochemical | logP | Lipophilicity/Hydrophilicity | Influences solubility and phase-transfer |

| 3D Shape | Fraction sp³ (Fsp³) | Molecular three-dimensionality | Correlates with steric accessibility and solubility |

| 3D Shape | Principal Moments of Inertia (PMI) | Overall molecular shape and size | Important for modeling enzyme- or catalyst-pocket fitting |

| Steric | STERIMOL B5 | Steric bulk of the substituent | Predicts steric hindrance at the reaction center |

Predictive Models for Synthetic Yields or Regioselectivity

Once a comprehensive set of descriptors is generated, machine learning algorithms can be trained on a dataset of related reactions to build predictive models. These models can forecast outcomes for new, untested reactions, thereby guiding synthetic planning.

Predictive Models for Regioselectivity: For reactions involving the aromatic ring of this compound, such as further electrophilic substitution, QSAR models can predict the most probable site of reaction. Descriptors like calculated partial charges on the aromatic carbons or frontier molecular orbital (FMO) densities can be used as inputs for algorithms like logistic regression or support vector machines to classify each position as reactive or non-reactive. escholarship.orgnih.gov Such models can accurately predict the directing effects of the N-cyclobutylamino and fluoro substituents.

Predictive Models for Synthetic Yields: Modeling synthetic yields is more complex as it depends not only on the reactants' structures but also on reaction conditions. However, models can be built to predict the percent yield of, for example, the N-alkylation of 2-fluoroaniline (B146934) with a cyclobutyl electrophile. A dataset of similar N-alkylation reactions with known yields would be required. The model, likely a regression algorithm such as Gradient Boosting or Random Forest, would correlate descriptors of the aniline, the alkylating agent, and codified reaction parameters (temperature, solvent type, catalyst) with the final product yield. mdpi.comnih.gov The performance of such models is evaluated using statistical metrics like the coefficient of determination (R²) and the root mean square error (RMSE).

| Dataset | Number of Reactions | R² (Coefficient of Determination) | RMSE (Root Mean Square Error, % Yield) | q² (Cross-Validation R²) |

|---|---|---|---|---|

| Training Set | 250 | 0.88 | 5.5% | - |

| Test Set | 50 | 0.81 | 7.2% | 0.79 |

Applications of N Cyclobutyl 2 Fluoroaniline As a Synthetic Building Block and Precursor in Advanced Materials

Utilization in the Synthesis of Complex Organic Molecules

The reactivity of the aniline (B41778) moiety, modulated by the electronic effects of the fluorine atom and the steric influence of the cyclobutyl group, makes N-cyclobutyl-2-fluoroaniline a valuable precursor in the construction of intricate molecular architectures.

Reagents for Heterocyclic Compound Synthesis

While specific, widespread examples detailing the use of this compound in the synthesis of a broad range of heterocyclic compounds are not extensively documented in readily available literature, the fundamental reactivity of the primary amine and the activated aromatic ring suggests its potential as a key starting material. Anilines are classical precursors for a multitude of heterocyclic systems. For instance, the amine group can readily participate in condensation reactions with dicarbonyl compounds to form various nitrogen-containing rings. Furthermore, the ortho-fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions or direct ortho-metalation, providing pathways to fused heterocyclic structures.

Precursors for Macrocyclic Systems and Supramolecular Assemblies

The development of macrocyclic and supramolecular chemistry often relies on building blocks that can be strategically linked to form large, organized structures. The difunctional nature of this compound, possessing both a reactive amine and an aromatic ring that can be further functionalized, positions it as a potential candidate for incorporation into such systems. Although direct reports of its use in this context are sparse, its structure is amenable to reactions commonly employed in the synthesis of macrocycles, such as amide bond formation or carbon-nitrogen coupling reactions. The cyclobutyl and fluoro substituents could also play a role in directing the three-dimensional arrangement of resulting supramolecular assemblies through non-covalent interactions.

Role in Polymer Chemistry and Functional Materials Science

The characteristics of this compound also lend themselves to the field of polymer science, where the synthesis of high-performance and functional materials is a primary goal.

Monomer for Specialty Polymer Synthesis (e.g., polyimides, polyamides)

Aromatic amines are fundamental monomers in the production of high-performance polymers like polyamides and polyimides. These materials are known for their exceptional thermal stability, chemical resistance, and mechanical strength. This compound, as a substituted aromatic diamine precursor (after introduction of a second amine group) or as a monofunctional end-capper, could be incorporated into these polymer chains. The fluorine atom would be expected to enhance properties such as solubility, dielectric performance, and thermal stability. The bulky cyclobutyl group could disrupt polymer chain packing, potentially leading to materials with increased solubility and lower crystallinity.

Building Block for Photoactive or Optoelectronic Materials

Aniline derivatives are frequently utilized in the synthesis of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the aniline core can be tuned by substituents. The introduction of a fluorine atom, an electron-withdrawing group, can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a critical aspect of designing materials for electronic devices. While specific research on this compound in this area is not prominent, its structural motifs are relevant to the design of new charge-transporting or emissive materials.

Development of Catalytic Ligands and Metal Complexes

The nitrogen atom of the aniline group in this compound can act as a coordination site for metal ions, opening the door to its use in the development of novel ligands and metal complexes for catalysis. The substituents on the aromatic ring can influence the electronic and steric environment of the metal center, thereby tuning the catalytic activity and selectivity. For instance, ligands derived from this aniline could be employed in cross-coupling reactions or other metal-catalyzed transformations. The specific steric bulk of the cyclobutyl group and the electronic nature of the fluorine atom could lead to unique catalytic properties that are not achievable with simpler aniline derivatives.

Design of Chiral Ligands Incorporating the Cyclobutyl Moiety

The quest for efficient and selective catalysts for asymmetric synthesis has led to the development of a vast library of chiral ligands. nih.gov These ligands play a crucial role in transferring stereochemical information to a metal center, thereby directing the enantioselectivity of a reaction. scbt.com The design of such ligands often incorporates rigid cyclic structures to create a well-defined and sterically hindered chiral environment around the metal.

The cyclobutyl moiety in this compound offers a compelling structural element for the design of novel chiral ligands. While less common than cyclopentyl or cyclohexyl groups, the cyclobutane (B1203170) ring can introduce a distinct steric profile and conformational rigidity. If the cyclobutyl group is appropriately substituted to introduce a chiral center, this compound could serve as a precursor to a new class of chiral ligands.

The synthetic strategy towards such ligands could involve the use of enantiomerically pure cyclobutylamine (B51885) derivatives in the synthesis of the parent molecule. Alternatively, chiral auxiliaries could be employed to direct the stereoselective functionalization of the cyclobutyl ring. The nitrogen atom of the aniline group can be further functionalized, for instance, by introducing a phosphine (B1218219) group ortho to the amino group, to create a bidentate P,N-ligand. Such P,N-ligands have shown great success in a variety of asymmetric catalytic reactions. nih.gov

Table 1: Potential Chiral Ligands Derived from this compound

| Ligand Type | Potential Synthetic Route | Key Structural Features | Potential Applications in Asymmetric Catalysis |

| Chiral P,N-Ligand | Ortho-lithiation of this compound followed by reaction with a chlorophosphine. | Chiral cyclobutyl group, electron-withdrawing fluorine, P,N-chelation. | Hydrogenation, hydrosilylation, allylic alkylation. |

| Chiral Diamine Ligand | Introduction of a second amino group on the cyclobutyl ring or the aromatic ring. | Vicinal or 1,2-diamine scaffold, defined bite angle. | Transfer hydrogenation, epoxidation. |

| Chiral N,O-Ligand | Functionalization with a hydroxyl or ether group on the cyclobutyl ring. | Hemilabile N,O-coordination, potential for hydrogen bonding. | Aldol reactions, Michael additions. |

Synthesis of this compound Metal Complexes for Catalysis

Aniline and its derivatives are known to coordinate to a variety of transition metals, forming stable complexes that can exhibit catalytic activity. researchgate.netrsc.org The nitrogen atom of the aniline acts as a Lewis base, donating its lone pair of electrons to the metal center. The synthesis of metal complexes with this compound would likely follow standard procedures for the coordination of N-donor ligands, such as the reaction of the aniline derivative with a suitable metal precursor (e.g., a metal halide or acetate) in an appropriate solvent.

The resulting metal complexes could find applications in a range of catalytic transformations. For instance, palladium complexes of N-arylanilines have been investigated as catalysts for cross-coupling reactions. The electronic and steric properties of the this compound ligand could influence the efficiency and selectivity of such catalytic processes. The bulky cyclobutyl group could promote reductive elimination, a key step in many cross-coupling cycles, while the electron-withdrawing fluorine atom could affect the oxidative addition step. nih.gov

Furthermore, the formation of metal-organic frameworks (MOFs) using this compound as a linker is another intriguing possibility. The bifunctional nature of the molecule, with its coordinating nitrogen atom and the potential for functionalization on the aromatic or cyclobutyl ring, could lead to the construction of porous materials with interesting catalytic or gas sorption properties.

The influence of the fluorine substituent on the catalytic activity of the metal complex is a particularly noteworthy aspect. Fluorinated ligands have been shown to enhance the Lewis acidity of the metal center, which can lead to increased catalytic activity in certain reactions. rsc.org The fluorine atom can also improve the stability of the metal complex and its solubility in specific solvents, including fluorous phases for catalyst recycling. liv.ac.uk

Table 2: Potential Metal Complexes of this compound and Their Catalytic Applications

| Metal Center | Potential Complex Structure | Potential Catalytic Application | Rationale for Potential Activity |

| Palladium(II) | [Pd(this compound)₂Cl₂] | Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions. | The steric bulk of the cyclobutyl group may facilitate reductive elimination, while the fluorine atom can influence the electronic properties of the catalyst. |

| Copper(I/II) | [Cu(this compound)ₓ]Y (X=1-4, Y=counterion) | Atom transfer radical polymerization (ATRP), Ullmann coupling, click chemistry. | The N-donor ligand can stabilize the copper center in different oxidation states, and the fluorine substituent can modulate the redox potential. |

| Rhodium(I)/Iridium(I) | [M(COD)(this compound)Cl] (M=Rh, Ir) | Hydroformylation, hydrogenation. | The aniline ligand can influence the electronic environment of the metal center, potentially affecting the rate and selectivity of olefin functionalization. |

| Nickel(II) | [Ni(this compound)₄X₂] (X=halide) | Olefin oligomerization, polymerization. | Substituted aniline ligands are known to form active nickel catalysts for these transformations. researchgate.net |

Future Research Directions and Emerging Opportunities

Exploration of Asymmetric Synthesis Routes to Chiral Cyclobutyl Derivatives

The cyclobutyl ring in N-cyclobutyl-2-fluoroaniline is achiral. However, the development of synthetic routes to introduce chirality to this motif could lead to new classes of molecules with potentially valuable biological activities. A significant opportunity lies in the exploration of asymmetric synthesis pathways to generate chiral cyclobutyl derivatives.

Future research could focus on catalytic asymmetric methods to functionalize the cyclobutyl ring. This would involve leveraging chiral catalysts to control the stereochemical outcome of reactions, yielding enantiomerically enriched products. nih.gov Key areas for investigation include:

Asymmetric C-H Activation/Functionalization: Directing a chiral catalyst to selectively activate and functionalize a specific C-H bond on the cyclobutyl ring would be a highly atom-economical approach to introduce a stereocenter.

Enantioselective Ring-Opening/Expansion: Utilizing chiral Lewis acids or transition metal catalysts to mediate the reaction of the cyclobutylamine (B51885) moiety with prochiral reagents could lead to ring-expanded or functionalized products with high enantiomeric purity.

Kinetic Resolution: Developing enzymatic or chemo-catalytic methods to selectively react with one enantiomer of a racemic cyclobutyl precursor before its coupling with 2-fluoroaniline (B146934).

These explorations would not only yield novel chiral building blocks but also contribute to the broader field of asymmetric catalysis.

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Catalyst Type | Potential Product Class | Key Challenge |

|---|---|---|---|

| Asymmetric C-H Functionalization | Chiral Transition Metal Complexes (e.g., Rh, Pd, Ir) | Chiral substituted cyclobutylanilines | Regio- and stereoselectivity on the cyclobutyl ring |

| Enantioselective Ring Expansion | Chiral Lewis Acids | Chiral cyclopentyl or functionalized cyclobutyl derivatives | Controlling the reaction pathway versus side reactions |

Investigation of Photochemical Transformations of this compound

Photochemistry offers a powerful tool for accessing unique molecular architectures that are often difficult to obtain through traditional thermal reactions. princeton.edu Investigating the photochemical behavior of this compound could unveil novel rearrangement, cyclization, and functionalization pathways.

Drawing parallels from the known photochemistry of N-alkylanilines and fluoroaromatics, several research avenues emerge:

Photo-Hofmann-Martius Rearrangement: Irradiation with UV light could induce homolytic cleavage of the N-cyclobutyl bond. acs.org The resulting radical pair, confined within a solvent cage, could recombine to form ring-alkylated products, specifically ortho- and para-cyclobutyl-2-fluoroaniline. acs.orgslideshare.net This would provide a novel route to positional isomers.

Intramolecular Photocyclization: Depending on the reaction conditions, the electronically excited molecule could undergo intramolecular cyclization. This might involve the cyclobutyl ring and the aromatic system, potentially leading to novel polycyclic heterocyclic structures. The fluorine atom could play a crucial role in directing or participating in these transformations.

Photosubstitution of Fluorine: The carbon-fluorine bond, while strong, can be susceptible to photochemical cleavage or substitution, especially in the presence of nucleophiles. researchgate.netdigitellinc.com Research could explore the photolysis of this compound in various solvents (e.g., water, alcohols) to investigate the potential for nucleophilic substitution of the fluorine atom, leading to hydroxylated or alkoxylated derivatives. nih.govresearchgate.net

Table 2: Proposed Photochemical Reactions and Potential Products

| Reaction Type | Proposed Conditions | Potential Major Product(s) |

|---|---|---|

| Photo-Hofmann-Martius Rearrangement | UV Irradiation (e.g., 254 nm), Inert Solvent (e.g., Acetonitrile) | 4-cyclobutyl-2-fluoroaniline, Aniline (B41778) |

| Intramolecular Photocyclization | UV Irradiation, Photosensitizer | Fused heterocyclic systems |

Development of Flow Chemistry Approaches for Scalable Production

For this compound to be a viable intermediate in large-scale industrial applications, its synthesis must be efficient, safe, and scalable. Flow chemistry, or continuous flow processing, presents significant advantages over traditional batch methods for achieving these goals. documentsdelivered.comresearchgate.net

Future research should focus on translating the synthesis of this compound into a continuous flow process. Key benefits would include:

Enhanced Safety: Many aniline syntheses involve hazardous reagents or exothermic reactions. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for superior temperature control, minimizing the risk of thermal runaways. researchgate.net

Improved Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields, improved selectivity, and reduced byproduct formation. acs.org

Scalability: Scaling up production in a flow system is often achieved by simply running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than scaling up large batch reactors. acs.org

A research program could investigate the optimization of reaction parameters in a microreactor system before scaling up to a larger production-level flow platform.

Table 3: Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area | Excellent, rapid dissipation of heat |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes |

| Scalability | Requires larger, specialized equipment | Achieved by extended operation or parallelization |

| Process Control | Less precise control over mixing and temperature gradients | Precise control of residence time, temperature, and stoichiometry |

| Potential Yield | Variable, often lower due to side reactions | Potentially higher and more consistent |

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of synthetic chemistry and data science offers powerful new tools for accelerating research and development. Applying machine learning (ML) algorithms to the synthesis of this compound and its derivatives could significantly reduce the experimental effort required for process optimization and discovery of new reactions. acs.orgacs.org

Emerging opportunities in this area include:

Reaction Condition Optimization: ML models can be trained on datasets of chemical reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature, concentration) for maximizing the yield and purity of this compound. cdnsciencepub.comresearchgate.net This can be coupled with high-throughput experimentation (HTE) platforms for rapid data acquisition and model refinement. slideshare.net

Predicting Novel Reactions and Products: By analyzing vast databases of known chemical transformations, ML models can suggest novel synthetic routes or predict the outcomes of unexplored reactions involving this compound. acs.orgslideshare.net This could guide chemists toward more efficient and innovative synthetic strategies.

Retrosynthesis Planning: Advanced ML-based retrosynthesis tools can propose complete synthetic pathways for complex target molecules derived from this compound, breaking them down into simpler, commercially available starting materials.